molecular formula C7H14O4S B3176431 Oxan-2-ylmethyl methanesulfonate CAS No. 99335-60-1

Oxan-2-ylmethyl methanesulfonate

Cat. No. B3176431
Key on ui cas rn: 99335-60-1
M. Wt: 194.25 g/mol
InChI Key: MFCJQPGABLDBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265352B1

Procedure details

In 200 ml of toluene, 23.2 g (200 mmol) of tetrahydropyran-2-ylmethanol were admixed with 27.5 g (240 mmol) of methanesulfonyl chloride. At 10° C., 24.3 g (240 mmol) of triethylamine were then added dropwise, and stirring was continued for 2 hours at room temperature. 200 ml of methyl tert-butyl ether and 200 ml of water were then added to the mixture and the organic phase was separated off, washed with 200 ml of water and dried. Removal of the solvent under reduced presure gave 33.7 g (87% of theory) of a clear oil. (1H-NMR (CDCl3; δ in ppm): 4.20 (d,2H); 4.05 (dd,1H); 3.60 (m,1H); 3.45 (m,1H); 3.1 (s,3H); 1.95 (m,1H); 1.45 (m,5H))
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
24.3 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][OH:8].[CH3:9][S:10](Cl)(=[O:12])=[O:11].C(N(CC)CC)C.C(OC)(C)(C)C>C1(C)C=CC=CC=1.O>[CH3:9][S:10]([O:8][CH2:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][O:1]1)(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
O1C(CCCC1)CO
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
24.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)(C)OC
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
WASH
Type
WASH
Details
washed with 200 ml of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced presure
CUSTOM
Type
CUSTOM
Details
gave 33.7 g (87% of theory) of a clear oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CS(=O)(=O)OCC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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